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Compound of Interest

Compound Name: 1-Ethylcyclohexanol

Cat. No.: B155962

Authored for researchers, scientists, and drug development professionals, this in-depth
technical guide provides a comprehensive overview of the spectroscopic data for 1-
Ethylcyclohexanol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. This document details the experimental protocols for data acquisition
and presents the information in a structured and accessible format to support research and
development activities.

Introduction

1-Ethylcyclohexanol (CAS No: 1940-18-7, Molecular Formula: CsH160) is a tertiary alcohol
with a molecular weight of 128.21 g/mol .[1] Its structural elucidation and characterization are
fundamental in various chemical and pharmaceutical applications. This guide provides a
centralized resource for its spectroscopic signature, crucial for its identification, purity
assessment, and study of its chemical behavior.

Spectroscopic Data

The following sections provide a summary of the key spectroscopic data for 1-
Ethylcyclohexanol, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.
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The *H NMR spectrum of 1-Ethylcyclohexanol displays characteristic signals for the ethyl and
cyclohexyl protons. The chemical shift of the hydroxyl proton is variable and depends on
factors such as solvent and concentration.[2]

Estimated Chemical

Signal Assignment Shift (5, ppm) Multiplicity Integration
Ethyl (-CHs) 09-1.0 Triplet (t) 3H
Cyclohexyl (-CHz-) 1.2-17 Multiplet (m) 10H

Ethyl (-CHz-) 15-1.6 Quartet (q) 2H
Hydroxyl (-OH) Variable (e.g., ~1.5) Singlet (s, broad) 1H

Table 1: Estimated *H NMR Spectral Data for 1-Ethylcyclohexanol.[2]

The 13C NMR spectrum provides information on the different carbon environments within the

molecule.

Carbon Assignment Approximate Chemical Shift (3, ppm)
C1 (Quaternary, C-OH) 72

Ethyl (-CH2) 34

Cyclohexyl (C2, C6) 37

Cyclohexyl (C3, C5) 22

Cyclohexyl (C4) 26

Ethyl (-CHs) 8

Table 2: Approximate 3C NMR Chemical Shifts for 1-Ethylcyclohexanol. Note: These are
estimated values based on typical chemical shifts for similar structures and require
experimental verification.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 1-Ethylcyclohexanol is characterized by a strong, broad absorption band
corresponding to the O-H stretch of the alcohol functional group.

Wavenumber (cm™1) Vibration Functional Group
~3400 (broad) O-H stretch Alcohol

2930 C-H stretch Alkane

2860 C-H stretch Alkane

1450 C-H bend Alkane

1150 C-O stretch Tertiary Alcohol

Table 3: Characteristic IR Absorption Bands for 1-Ethylcyclohexanol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 1-Ethylcyclohexanol, the molecular ion peak (M™*) is expected at m/z 128.
The fragmentation pattern is characteristic of tertiary alcohols, often involving the loss of the
ethyl group or water.

m/z Relative Intensity Proposed Fragment
128 Low [M]* (Molecular lon)
110 Moderate [M - H20]*

99 High [M - CaHs]*

81 High [CeHo]*

85 High [CsHsO]*

Table 4: Key Mass Spectrometry Fragments for 1-Ethylcyclohexanol.[3]

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

NMR Spectroscopy

o Sample Purity: Ensure the 1-Ethylcyclohexanol sample is of high purity. If necessary, purify
the liquid by distillation.[4][5]

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g.,
CDCls, acetone-de, DMSO-de).[6][7] For a neat spectrum of the liquid alcohol, no solvent is
required.[4][5]

Concentration: For H NMR, a concentration of 5-25 mg of the sample in 0.6-0.7 mL of
solvent is typical. For the less sensitive 3C NMR, a higher concentration of 20-50 mg is
recommended.[7] If running a neat sample, use approximately 0.5 mL of the liquid.[4]

Sample Transfer: Using a clean Pasteur pipette, transfer the solution or neat liquid into a
clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.[6][8]

Filtration: To remove any particulate matter that can affect spectral quality, filter the sample
solution through a small plug of glass wool or a syringe filter directly into the NMR tube.[8]

Capping and Labeling: Cap the NMR tube and label it clearly.
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium
signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.

'H NMR Parameters:

o Pulse Sequence: Standard single-pulse experiment.
o Acquisition Time: Typically 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 8-16 scans are usually sufficient for good signal-to-noise.
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13C NMR Parameters:

o Pulse Sequence: Proton-decoupled pulse sequence.
o Acquisition Time: Typically 1-2 seconds.

o Relaxation Delay: 2-10 seconds.

o Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low
natural abundance of 13C.

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID),
followed by phase and baseline correction. For *H NMR, integrate the signals and determine
the coupling constants. Reference the spectrum to an internal standard (e.g., TMS at O ppm).

Infrared (IR) Spectroscopy

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its
necessary internal checks.

Salt Plates: Use clean and dry salt plates (e.g., NaCl or KBr). Handle them by the edges to
avoid transferring moisture and oils from your fingers.

Sample Application: Place one to two drops of neat 1-Ethylcyclohexanol onto the center of
one salt plate.[9]

Sandwich Formation: Place the second salt plate on top of the first, gently spreading the
liquid into a thin, uniform film between the plates.[9]

Holder Placement: Secure the "sandwich" in the sample holder of the spectrometer.[9]

Background Spectrum: Run a background spectrum with the empty salt plates (or just air) in
the beam path. This will be subtracted from the sample spectrum to remove contributions
from atmospheric CO2 and H=20.

Sample Spectrum: Place the sample holder with the prepared salt plates into the
spectrometer's sample compartment.
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e Scanning Parameters:
o Spectral Range: Typically 4000-400 cm~1,[10]
o Resolution: 4 cm~1is generally sufficient.
o Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.[10]

o Data Processing: The software will automatically perform the background subtraction. The
resulting spectrum should be displayed in terms of transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

o Sample Purity: Ensure the 1-Ethylcyclohexanol sample is sufficiently pure.

» Direct Infusion/Injection: For a liquid sample, it can be introduced directly into the ion source
via a syringe pump or through a heated inlet system if it is volatile. Alternatively, it can be
introduced via a gas chromatograph (GC-MS).[11]

« lonization Method: Electron lonization (EI) is a common method for volatile, thermally stable
compounds like 1-Ethylcyclohexanol.[12]

 Instrumentation: Utilize a mass spectrometer, such as a quadrupole or time-of-flight (TOF)
analyzer.

e E| Source Parameters:

o Electron Energy: Typically set to 70 eV to induce fragmentation and generate a
reproducible mass spectrum.

o Source Temperature: Set to an appropriate temperature (e.g., 150-250 °C) to ensure the
sample is in the gas phase.

o Mass Analyzer Parameters:

o Mass Range: Scan a mass range that includes the molecular weight of the compound
(e.g., m/z 40-200).
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o Scan Speed: Adjust for adequate signal acquisition across the desired mass range.

o Data Acquisition: Acquire the mass spectrum, which will be a plot of relative ion abundance

versus mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and a
generalized workflow for data acquisition.

Spectroscopic Analysis of 1-Ethylcyclohexanol
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Caption: Relationship between 1-Ethylcyclohexanol and spectroscopic techniques.
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Generalized Spectroscopic Workflow
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Caption: Generalized workflow for obtaining spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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